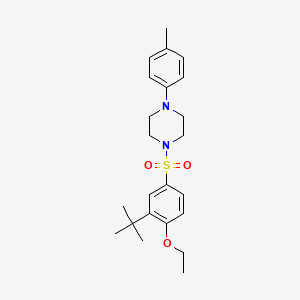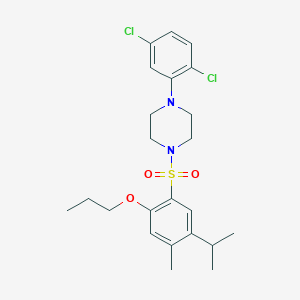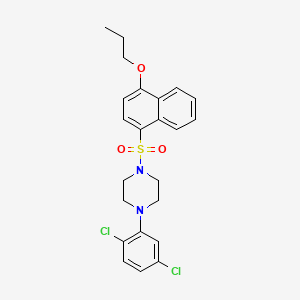
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as Bromo-Dimethoxy-Sulfonate or BDS. BDS is a sulfonate ester that is used in various chemical reactions, including peptide synthesis, and as a coupling agent in the preparation of amides and esters.
Mecanismo De Acción
BDS acts as a coupling agent in peptide synthesis by forming a covalent bond between the carboxyl group of one amino acid and the amino group of another amino acid. This reaction is known as peptide bond formation. BDS also acts as a crosslinking reagent by forming covalent bonds between the polymer chains, which results in the formation of a three-dimensional network.
Biochemical and Physiological Effects:
BDS has been found to have antitumor and antimicrobial activity. It has also been shown to inhibit the growth of certain bacteria and fungi. BDS has been found to have no significant effect on the growth of mammalian cells, indicating that it is not toxic to these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDS in lab experiments is that it is a highly reactive coupling agent and can be used in a wide range of chemical reactions. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one of the limitations of using BDS is that it is relatively expensive compared to other coupling agents.
Direcciones Futuras
There are several future directions for the use of BDS in scientific research. One potential application is in the preparation of hydrogels for drug delivery. BDS can be used as a crosslinking reagent to prepare hydrogels that can release drugs in a controlled manner. Another potential application is in the synthesis of novel heterocyclic compounds with potential therapeutic applications. BDS can be used as a starting material in the synthesis of these compounds. Finally, BDS can be used in the preparation of new sulfonamides with potential antimicrobial activity.
Métodos De Síntesis
BDS can be synthesized by reacting 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields BDS as a white crystalline solid.
Aplicaciones Científicas De Investigación
BDS is widely used in scientific research as a coupling agent in peptide synthesis. It is also used as a crosslinking reagent in the preparation of hydrogels and as a reagent for the synthesis of sulfonamides. BDS has been used in the preparation of various heterocyclic compounds and has been found to have antitumor and antimicrobial activity.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5S/c1-10-5-6-11(2)13(7-10)22-23(18,19)16-9-14(20-3)12(17)8-15(16)21-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWYXGJQHTQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)








